molecular formula C19H21N3O5 B14941612 N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B14941612
M. Wt: 371.4 g/mol
InChI Key: PNWJHAYYCRTIKB-UHFFFAOYSA-N
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Description

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a furan ring, an indole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps:

    Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.

    Coupling with indole derivative: The furan-2-ylmethylamine is then coupled with an indole derivative that has been functionalized with methoxy groups and a carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Microwave-assisted synthesis can be particularly advantageous in an industrial setting due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the methoxy groups.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
  • N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxylate
  • N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1H-indole-2-carboxylamide

Uniqueness

N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4,7-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its furan and indole rings, along with the oxoethyl and carboxamide groups, provide multiple sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,7-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C19H21N3O5/c1-22-14(9-13-15(25-2)6-7-16(26-3)18(13)22)19(24)21-11-17(23)20-10-12-5-4-8-27-12/h4-9H,10-11H2,1-3H3,(H,20,23)(H,21,24)

InChI Key

PNWJHAYYCRTIKB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)NCC3=CC=CO3

Origin of Product

United States

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